
5-(Trifluoromethyl)pyrimidin-2-ol
Vue d'ensemble
Description
5-(Trifluoromethyl)pyrimidin-2-ol is a heterocyclic compound with the molecular formula C5H3F3N2O and a molecular weight of 164.09 . It is a pyrimidine derivative and is often used as a building block in various applications .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in the scientific community . For instance, a study reported the synthesis of trifluoromethylpyridines, which are structurally similar to this compound, and their applications in the agrochemical and pharmaceutical industries . Another study described the design and synthesis of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C5H3F3N2O/c6-5(7,8)3-1-9-4(11)10-2-3/h1-2H,(H,9,10,11) .Applications De Recherche Scientifique
Anti-Asthma Agents
5-Aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, including those with 5-(trifluoromethyl)pyrimidin-2-ol, have been identified as active mediator release inhibitors, potentially useful in asthma treatment. These compounds were found effective in human basophil histamine release assays, suggesting a potential role in antiasthma therapies (Medwid et al., 1990).
OLED Applications
A class of heteroleptic Ir(III) metal complexes, including [Ir(b5ppm)2(fppz)], was synthesized using this compound derivatives. These complexes showed potential for use in organic light-emitting diodes (OLEDs), demonstrating high quantum yields and stable emissions, making them suitable for high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).
Gene Expression Inhibition
N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a compound related to this compound, showed inhibition of NF-kappaB and AP-1 gene expression. This suggests potential applications in controlling cellular processes mediated by these transcription factors (Palanki et al., 2000).
Anti-Inflammatory Activity
Pyrimidine scaffolds, including derivatives of 4-Phenyl-6-(phenylamino)pyrimidin-2-ol, were synthesized and evaluated for anti-inflammatory activity. These compounds showed promising results in both in-vivo and in-vitro studies, indicating potential therapeutic applications in managing inflammation (Munde et al., 2022).
Antioxidant Properties
Bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, synthesized from 2-chloropyrimidine and related to this compound, exhibited significant antioxidant activities in various in vitro assays. This highlights the potential of pyrimidine derivatives in developing new antioxidant agents (Rani et al., 2012).
Safety and Hazards
The safety information for 5-(Trifluoromethyl)pyrimidin-2-ol indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Analyse Biochimique
Biochemical Properties
5-(Trifluoromethyl)pyrimidin-2-ol plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in pyrimidine metabolism, potentially inhibiting or modulating their activity. These interactions can affect the synthesis and degradation of nucleotides, impacting cellular processes such as DNA and RNA synthesis .
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can modulate signaling pathways such as the MAPK and PI3K-Akt pathways, which are crucial for cell survival and proliferation . These effects can lead to changes in cell function, including altered cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis by binding to their active sites. This inhibition can lead to a decrease in nucleotide levels, affecting DNA and RNA synthesis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In vitro studies have shown that prolonged exposure to this compound can lead to changes in cell morphology and function, including altered cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal models . These findings highlight the importance of determining the appropriate dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase, which plays a crucial role in the de novo synthesis of pyrimidines . These interactions can affect the overall metabolic flux and levels of metabolites, influencing cellular processes such as DNA and RNA synthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The compound’s distribution can affect its localization and accumulation within cells, influencing its activity and function .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects. It may be directed to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, it can be localized to the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments.
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-4(11)10-2-3/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAWDIFZEBBSPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30536600 | |
| Record name | 5-(Trifluoromethyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83767-80-0 | |
| Record name | 5-(Trifluoromethyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
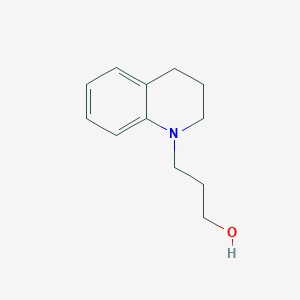
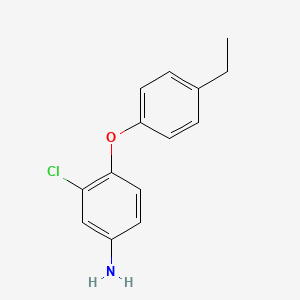
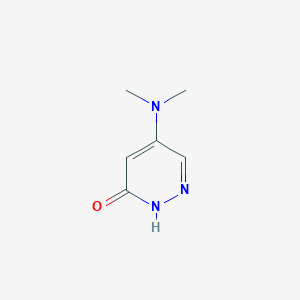
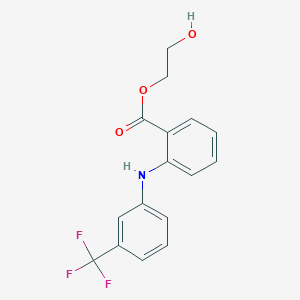
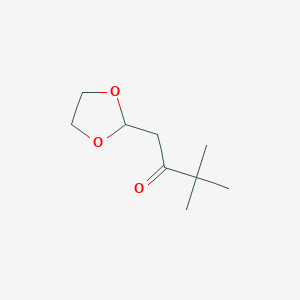


![[3-(Trifluoromethyl)phenoxy]acetyl chloride](/img/structure/B1315536.png)
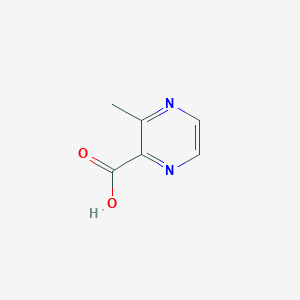

![Spiro[4.6]undecan-1-one](/img/structure/B1315546.png)
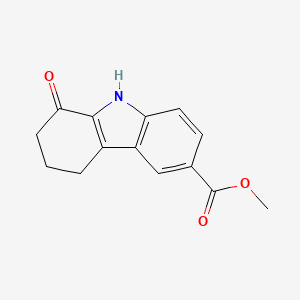
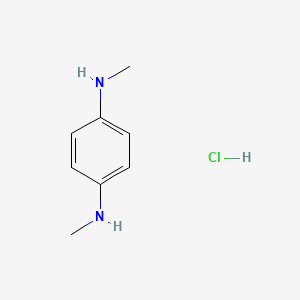
![{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B1315552.png)
